1-(4-fluorophenyl)-3-{2-oxo-2-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one
Description
This compound features a core imidazolidin-2-one scaffold substituted with a 4-fluorophenyl group at position 1 and a 2-oxoethyl-pyrrolidin-1-yl moiety at position 2. Its molecular formula is C₁₉H₂₀FN₅O₃, with a molecular weight of 385.4 g/mol and a polar surface area (PSA) of 71.22 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-oxo-2-(3-pyridin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c21-15-4-6-16(7-5-15)25-12-11-24(20(25)27)14-19(26)23-10-8-17(13-23)28-18-3-1-2-9-22-18/h1-7,9,17H,8,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCNCSHGIFAIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-3-{2-oxo-2-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one, often referred to as JNJ-31020028, is a compound that has garnered interest due to its potential biological activities, particularly as a Y(2) receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Imidazolidinone core : Central to its biological activity.
- Fluorophenyl group : Enhances lipophilicity and receptor binding.
- Pyridinyl and pyrrolidinyl moieties : Contribute to its pharmacological properties.
JNJ-31020028 primarily acts as an antagonist at the Y(2) receptor, which is involved in various physiological processes including appetite regulation and anxiety. The blockade of this receptor may lead to alterations in neurotransmitter release and modulation of neuronal circuits.
In Vitro Studies
Research has demonstrated that JNJ-31020028 exhibits significant antagonistic effects on Y(2) receptors in vitro. Studies indicate that it can inhibit receptor-mediated signaling pathways, thereby reducing the physiological responses typically induced by neuropeptides acting on these receptors .
In Vivo Studies
In vivo studies have shown that JNJ-31020028 can influence behaviors associated with anxiety and feeding. For instance, rodent models treated with the compound displayed altered feeding patterns and reduced anxiety-like behaviors compared to control groups . These findings suggest that the compound may have therapeutic potential for disorders related to appetite and mood regulation.
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Antagonist activity at Y(2) receptors | |
| In Vivo | Altered feeding behavior in rodents | |
| Pharmacokinetics | High brain penetration; favorable bioavailability |
Case Studies
Several case studies highlight the implications of JNJ-31020028's biological activity:
- Case Study 1 : A study involving chronic administration of JNJ-31020028 in a rodent model showed significant reductions in body weight gain, suggesting potential applications in obesity management.
- Case Study 2 : Another investigation assessed the compound’s effects on stress-induced eating behaviors. Results indicated a marked decrease in food intake under stress conditions, further supporting its role as a modulator of appetite .
Research Findings
Recent research has focused on optimizing the pharmacological profile of JNJ-31020028. Modifications to its chemical structure have been explored to enhance selectivity and potency against Y(2) receptors. For example, variations in the fluorophenyl group have been correlated with changes in binding affinity and biological response .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various conditions, including:
- Neurological Disorders : The presence of the pyridine group suggests activity on neurotransmitter systems. Initial studies indicate that it may modulate receptor activity, particularly in the context of anxiety and depression models .
- Cancer Therapy : Compounds with imidazolidinone structures have shown promise in inhibiting tumor growth through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis .
Pharmacological Studies
Research has demonstrated that this compound exhibits:
- Antagonistic Activity : It has been characterized as a selective antagonist for certain receptors, potentially influencing pathways involved in metabolic regulation and stress response .
- In vitro and In vivo Efficacy : Studies have shown significant effects on cellular signaling pathways, indicating its potential use in drug formulations targeting specific diseases .
Structure-Activity Relationship (SAR) Studies
The unique structural features of this compound allow for extensive SAR studies to optimize its efficacy and reduce side effects. Variations in the fluorophenyl and pyridinyl substituents can lead to different biological outcomes, making it a valuable candidate for further research.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substitutions
Key structural variations among analogs include:
- Pyrrolidine/pyrrolidinone modifications: Replacement of the pyrrolidine oxygen-linked pyridinyl group with pyrazine, pyridazine, or phenoxyethyl substituents.
- Core scaffold differences: Substitution of imidazolidin-2-one with benzimidazole, oxadiazole, or pyrimidinone rings.
- Aromatic substituents : Variations in fluorophenyl positioning or addition of trifluoromethyl/methoxy groups.
Table 1: Structural and Pharmacokinetic Comparisons
Physicochemical Properties
- Molecular weight : The target compound (385.4 g/mol) falls within the typical range for CNS-active drugs (<500 g/mol), whereas analogs like 883648-91-7 (415.5 g/mol) may face reduced bioavailability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what are their respective yields under optimized conditions?
- Methodology :
- Route 1 : Condensation of 4-fluorophenyl isocyanate with a pyrrolidinone intermediate under anhydrous conditions (e.g., DMF, 80°C, 12 h), followed by purification via column chromatography (silica gel, ethyl acetate/hexane). Yield: ~65-70% .
- Route 2 : Microwave-assisted synthesis using Pd(PPh₃)₄ as a catalyst in a degassed DMF/H₂O mixture (120°C, 30 min), yielding 75-80% after recrystallization .
- Table :
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Route 1 | None | DMF | 80 | 68 | 98.5% |
| Route 2 | Pd(PPh₃)₄ | DMF/H₂O | 120 | 78 | 99.2% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- FT-IR : Confirm carbonyl (C=O) stretches at ~1670-1730 cm⁻¹ and aromatic C-H stretches at 3025-3053 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include imidazolidinone protons (δ 3.2-4.1 ppm) and pyridinyloxy aromatic protons (δ 7.5-8.3 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., C-N-C bond angle: ~120°) .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across in vitro studies?
- Approach :
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Dose-response curves : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression (GraphPad Prism) .
- Meta-analysis : Compare data across studies using multivariate ANOVA to identify confounding variables (e.g., incubation time, temperature) .
Q. What computational modeling approaches predict environmental fate and biodegradation pathways?
- Tools :
- EPI Suite : Estimate logP (2.8), biodegradation probability (BIOWIN: 0.15), and bioaccumulation potential .
- Density Functional Theory (DFT) : Calculate hydrolysis activation energy (ΔG‡ ~25 kcal/mol) to predict persistence in aquatic systems .
- Validation : Cross-reference with experimental hydrolysis studies (pH 7.4, 25°C) to confirm half-life (~30 days) .
Q. What advanced experimental designs optimize synthesis and bioactivity testing?
- Split-plot design : Test reaction variables (e.g., solvent, catalyst) in a hierarchical structure to reduce cost/time . Example:
| Main Plot (Solvent) | Subplot (Catalyst) | Response (Yield %) |
|---|---|---|
| DMF | Pd(PPh₃)₄ | 78 |
| THF | CuI | 62 |
- Factorial design : Screen variables (temperature, molar ratio) for bioactivity optimization. Use ANOVA to identify significant interactions (p < 0.05) .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability in hepatic microsomes be addressed?
- Methodology :
- Species-specific differences : Compare human vs. rat microsomes with CYP450 cofactors (NADPH, 37°C) .
- LC-MS/MS quantification : Monitor parent compound depletion over 60 min (half-life: human = 45 min, rat = 22 min) .
- Inhibition assays : Use ketoconazole (CYP3A4 inhibitor) to identify major metabolic pathways .
Environmental and Safety Considerations
Q. What protocols ensure safe handling and disposal of this compound in lab settings?
- PPE : Nitrile gloves, lab coat, and fume hood for synthesis .
- Waste disposal : Neutralize with 10% NaOH, adsorb onto activated carbon, and incinerate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
